molecular formula C18H22O5 B1510253 Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate CAS No. 1174764-48-7

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

Cat. No. B1510253
M. Wt: 318.4 g/mol
InChI Key: BZYUFDYPLRJCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a chemical compound with the molecular formula C18H22O5 . It has a molecular weight of 318.36 . This compound is typically stored in a refrigerator and is solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is 1S/C18H22O5/c1-6-23-18(20)11-7-13-12(14(19)8-11)9-15(21-4)17(22-5)16(13)10(2)3/h7-10,19H,6H2,1-5H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a solid at room temperature . It has a molecular weight of 318.37 and a molecular formula of C18H22O5 .

Scientific Research Applications

Synthesis and Optical Properties for Molecular Diagnosis

One notable application is the synthesis of a fluorescent probe for β-amyloids, crucial for Alzheimer's disease diagnosis. The compound was synthesized through catalytic acylation, demonstrating high binding affinities toward Aβ(1–40) aggregates in vitro, showcasing its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Organic Synthesis Techniques

Research has also focused on the development of synthetic methods for functionalized naphthalenes, which are valuable in organic chemistry. For example, an efficient method was developed for synthesizing naphthalenes with various substituents, utilizing selective Pt-catalyzed intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates (Kang et al., 2012).

Study of Reaction Mechanisms

The mild autoxidation of 1-alkyl-2-naphthols, including reactions involving isopropyl groups, to produce hydroperoxynaphthalenones has been studied. This research provides insight into the oxidation processes of naphthols and the formation of hydroperoxynaphthalenones, contributing to the understanding of reaction mechanisms in organic chemistry (Carnduff & Leppard, 1977).

Material Science Applications

In material science, studies have investigated the crystallization kinetics of polypropylene resins with a liquid crystalline polymer, demonstrating the influence of different melting conditions on crystallization rates and the nucleating effect of the liquid crystalline polymer on polypropylene resins (Marinelli & Bretas, 2003).

Synthesis of Chiral Compounds

Another area of application includes the synthesis of chiral compounds, such as the preparation of polysiloxane materials with chiral amide side-chains. These materials are used in capillary gas chromatography for the enantiomeric separation of amino acid derivatives, showcasing the role of chiral amide groups in enhancing chromatographic separation efficiency (Bradshaw et al., 1987).

Safety And Hazards

This compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-6-23-18(20)11-7-13-12(14(19)8-11)9-15(21-4)17(22-5)16(13)10(2)3/h7-10,19H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYUFDYPLRJCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743633
Record name Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

CAS RN

1174764-48-7
Record name Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.